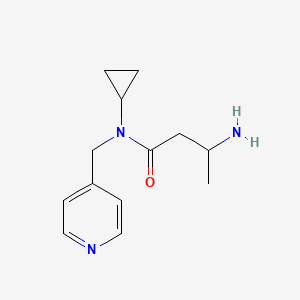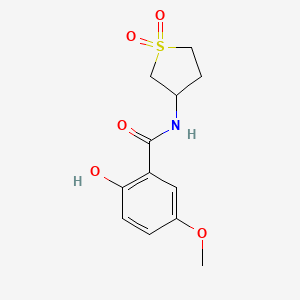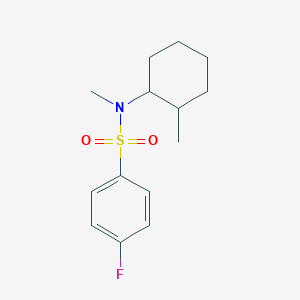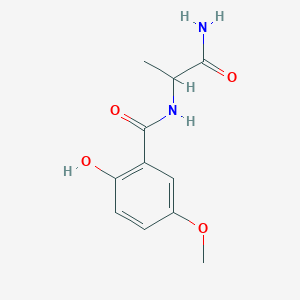![molecular formula C13H19NO3 B7559630 2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid](/img/structure/B7559630.png)
2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid, also known as PMPA, is a chemical compound that has been extensively studied for its potential use in antiviral therapy. PMPA is a nucleotide analogue, which means that it mimics the structure of natural nucleotides and can interfere with viral replication.
作用機序
2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid is a nucleotide analogue that mimics the structure of natural nucleotides. When this compound is incorporated into viral DNA, it terminates the chain elongation process, thereby inhibiting viral replication. This compound can also inhibit the reverse transcriptase enzyme by competing with natural nucleotides for incorporation into viral DNA.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high selectivity for viral enzymes. This compound is rapidly taken up by cells and converted to its active form, this compound diphosphate. This compound diphosphate has a long half-life and can accumulate in cells, providing prolonged antiviral activity.
実験室実験の利点と制限
2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid has several advantages for lab experiments. It has low toxicity and high selectivity for viral enzymes, making it a promising candidate for antiviral therapy. However, this compound has some limitations, such as its low solubility in water and its susceptibility to degradation in acidic conditions.
将来の方向性
There are several future directions for research on 2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid. One direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another direction is the optimization of this compound derivatives that have improved antiviral activity and pharmacokinetic properties. Additionally, further studies are needed to investigate the potential use of this compound in combination therapy with other antiviral agents.
合成法
The synthesis of 2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid involves several steps. The first step is the protection of the carboxylic acid group with a tert-butyldimethylsilyl (TBDMS) group. The second step is the coupling of the protected carboxylic acid with 4-(propan-2-yloxy)benzylamine using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The third step is the debenzylation of the intermediate product using palladium on carbon (Pd/C) in the presence of hydrogen gas. The final step is the deprotection of the TBDMS group using tetrabutylammonium fluoride (TBAF).
科学的研究の応用
2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid has been extensively studied for its potential use in antiviral therapy, particularly in the treatment of HIV and hepatitis B virus (HBV) infections. This compound can inhibit the reverse transcriptase enzyme, which is essential for viral replication. This compound has also been shown to have activity against other viruses such as herpes simplex virus (HSV) and human papillomavirus (HPV).
特性
IUPAC Name |
2-[(4-propan-2-yloxyphenyl)methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(2)17-12-6-4-11(5-7-12)8-14-10(3)13(15)16/h4-7,9-10,14H,8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFKXBKHKKFKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7559570.png)

![2-Methyl-3-[methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanenitrile](/img/structure/B7559594.png)
![N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7559606.png)
![N-(4-ethylphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7559622.png)


![2-[1-(2-Ethoxyphenyl)ethylamino]propanoic acid](/img/structure/B7559635.png)
![N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7559639.png)
![3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B7559642.png)
